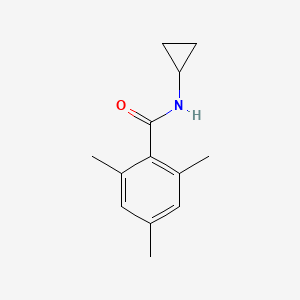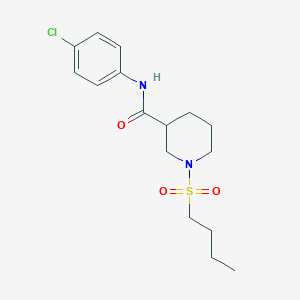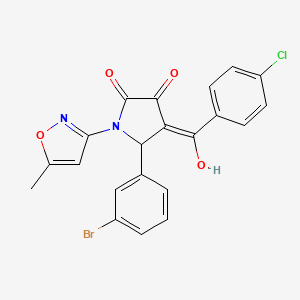![molecular formula C18H12FN3 B5362774 3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5362774.png)
3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine, commonly known as FPP, is a pyrazolopyrimidine compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPP is a small molecule inhibitor that targets specific proteins, making it a promising candidate for the development of new drugs.
Mécanisme D'action
FPP acts as an ATP-competitive inhibitor, binding to the ATP-binding site of CDK2 and GSK3β. This binding prevents the proteins from phosphorylating their substrates, ultimately leading to cell cycle arrest and inhibition of cell growth.
Biochemical and Physiological Effects:
Studies have shown that FPP inhibits the proliferation of cancer cells and induces apoptosis. FPP has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury. Additionally, FPP has been shown to improve glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FPP is its specificity for CDK2 and GSK3β, making it a valuable tool for studying these proteins. However, FPP has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, FPP has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for FPP research. One area of interest is the development of FPP derivatives with improved solubility and bioavailability. Another area of interest is the identification of new protein targets for FPP, which could lead to the development of new drugs for a variety of diseases. Additionally, FPP could be used in combination with other drugs to enhance their therapeutic effects. Overall, FPP has significant potential for the development of new drugs and the advancement of scientific research.
Méthodes De Synthèse
The synthesis of FPP involves the reaction of 4-fluoroaniline, phenylhydrazine, and ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The yield of FPP is typically around 70%.
Applications De Recherche Scientifique
FPP has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of specific proteins, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β). CDK2 is involved in cell cycle regulation, making it a target for cancer therapy. GSK3β is involved in several signaling pathways, and its inhibition has been linked to the treatment of Alzheimer's disease, bipolar disorder, and diabetes.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3/c19-15-8-6-13(7-9-15)16-12-21-22-17(10-11-20-18(16)22)14-4-2-1-3-5-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYBRQREFQSRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}-N-[(2R)-tetrahydrofuran-2-ylmethyl]pyridin-2-amine](/img/structure/B5362704.png)

![2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362733.png)

![1'-[3-(1H-imidazol-1-yl)propanoyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5362745.png)
![N-(3-isoxazolylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5362751.png)
![3-(3-fluorophenyl)-5-(2-propylisonicotinoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362758.png)
![1-{3,5-dimethyl-4-[(2-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5362766.png)

amine hydrochloride](/img/structure/B5362778.png)
![1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5362784.png)
![ethyl 1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5362801.png)